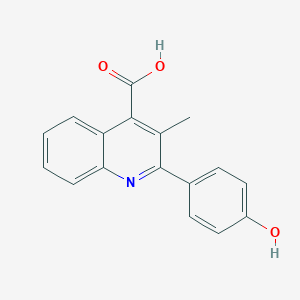

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Descripción general

Descripción

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid has been investigated for its potential therapeutic effects. Its applications include:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group may enhance the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates that quinoline derivatives possess antimicrobial activity. This compound could serve as a lead structure for developing new antibiotics or antifungal agents.

Biological Studies

The compound is utilized in biological research for:

- Enzyme Inhibition Studies : The structural characteristics allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Protein-Ligand Interaction : The ability to form hydrogen bonds through its hydroxyl group positions it well for studies involving protein-ligand interactions, which are crucial in drug design.

Material Science

In material science, this compound is explored for:

- Fluorescent Materials : Due to its aromatic structure, this compound can be used in the synthesis of fluorescent dyes or sensors, which have applications in bioimaging and diagnostics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) focused on the antimicrobial properties of quinoline derivatives. The study found that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Phenolic Antioxidants: Compounds with similar hydroxyl groups attached to aromatic rings.

Uniqueness

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is unique due to its specific structure, which combines a quinoline ring with a hydroxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Actividad Biológica

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, also known as a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of quinoline derivatives that have been investigated for their potential therapeutic applications, including antitumor and antileishmanial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_16H_13NO_3

- Molecular Weight : 273.28 g/mol

This compound features a quinoline core with a hydroxyl group at the para position of the phenyl ring and a carboxylic acid functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its potential to form hydrogen bonds, facilitating interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Several studies have evaluated the antitumor potential of quinoline derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study assessed the antitumor effects of related quinoline derivatives against human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines. The results showed that certain derivatives had IC50 values in the range of 7.7–14.2 µg/mL, indicating potent antitumor activity comparable to standard chemotherapy agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Quinoline Derivative | HCT116 | 7.9 |

| 5-Fluorouracil | HepG2 | 7.9 |

Antileishmanial Activity

Research has also focused on the antileishmanial properties of quinoline derivatives. A synthesis study involving several quinoline-4-carboxylic acids demonstrated that these compounds exhibited varying degrees of activity against Leishmania donovani promastigotes.

Findings:

The synthesized compounds were tested at concentrations ranging from 200 µg/mL to 1.56 µg/mL, revealing significant antileishmanial activity with some compounds showing promising IC50 values .

| Compound | IC50 (µg/mL) |

|---|---|

| Quinoline Derivative Q1 | TBD |

| Sodium Stibogluconate (Control) | TBD |

| Amphotericin B (Control) | TBD |

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWIELPRZDONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420732 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107419-49-8 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.